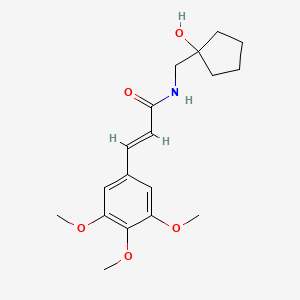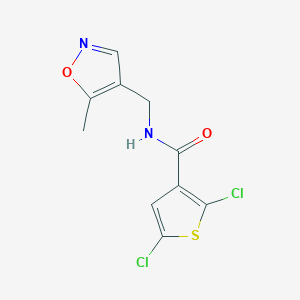
1-(2-(2-(4-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-(4-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that belongs to the class of thiazolyl urea derivatives. This compound has been synthesized and studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Antifungal Applications
Research has explored the antifungal activity of compounds related to the specified urea derivative, focusing on their effectiveness against strains like A. niger and F. oxyporum. These studies correlate the structural features of the compounds with their fungitoxic actions, suggesting a potential for developing new antifungal agents (Mishra, Singh, & Wahab, 2000).
Enzyme Inhibition
Several studies have highlighted the enzyme inhibitory activities of similar urea derivatives, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This suggests their potential application in treating diseases characterized by enzyme deregulation, such as Alzheimer's disease. Novel urea derivatives have shown promising results in preliminary bioassays, indicating excellent inhibitory activities (Pejchal, Štěpánková, & Drabina, 2011).
Antibacterial Properties
Research into urea and amide derivatives of thiazole has revealed potent antibacterial activities against strains including Staphylococcus aureus and Escherichia coli. These findings support the potential of urea derivatives as frameworks for developing new antibacterial agents. Notably, the presence of halogen groups, such as chloro or fluoro, was found to enhance antibacterial activity (Zhang et al., 2017).
Material Science Applications
Urea derivatives have also found applications in material science, particularly in the development of fluorescent dyes and the study of non-covalent interactions in crystal structures. These applications are critical for advancing technologies in imaging and molecular design (Frath, Azizi, Ulrich, & Ziessel, 2012).
Propiedades
IUPAC Name |
1-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3OS2/c18-13-5-3-12(4-6-13)16-21-14(11-24-16)7-8-19-17(22)20-10-15-2-1-9-23-15/h1-6,9,11H,7-8,10H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWZIQJBWZABQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-(4-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

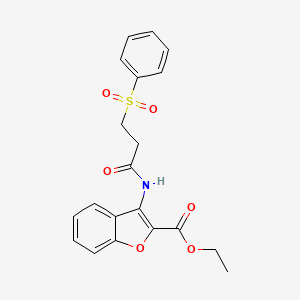
![benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate](/img/structure/B2683119.png)
![N-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2683120.png)
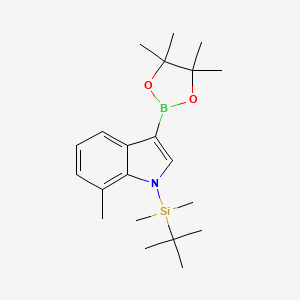
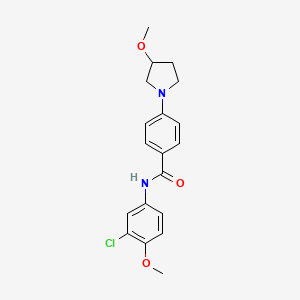

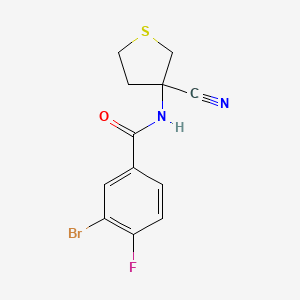

![Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2683128.png)
![tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2683131.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2683132.png)
